molecular formula C13H21NO B4899464 2,3-dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-ol

2,3-dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-ol

Cat. No.: B4899464
M. Wt: 207.31 g/mol
InChI Key: XRXZQXGYCABDAM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-ol is a complex organic compound featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a piperidine derivative with a suitable alkyne, followed by a series of functional group transformations to introduce the desired substituents at specific positions on the molecule. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to alkenes or alkanes.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

2,3-Dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A simpler piperidine derivative with similar structural features but lacking the alkyne and enol groups.

    2,3-Dimethylpiperidine: Another related compound with a similar piperidine core but different substituents.

Uniqueness

2,3-Dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-ol is unique due to its combination of a piperidine ring with an alkyne and enol group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-12(2)13(3,15)8-7-11-14-9-5-4-6-10-14/h15H,1,4-6,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXZQXGYCABDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C#CCN1CCCCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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